molecular formula C12H12N2O2S B13517320 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic Acid CAS No. 436094-61-0

4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic Acid

Cat. No.: B13517320
CAS No.: 436094-61-0
M. Wt: 248.30 g/mol
InChI Key: UXDRWYOMMXQNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound that features a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring through cyclization reactions. One common method includes the reaction of 2-aminothiazole with appropriate carboxylic acid derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiazole derivatives with different functional groups.

Scientific Research Applications

4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

  • 2-aminothiazole
  • 4-methylthiazole
  • 2-[(2-methylphenyl)amino]thiazole

Uniqueness

What sets 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the carboxylic acid group and the methylphenylamino substitution enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Properties

CAS No.

436094-61-0

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

4-methyl-2-(2-methylanilino)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C12H12N2O2S/c1-7-5-3-4-6-9(7)14-12-13-8(2)10(17-12)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)

InChI Key

UXDRWYOMMXQNLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=C(S2)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.